molecular formula C25H23N3OS B14982984 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B14982984
M. Wt: 413.5 g/mol
InChI Key: VRWDWLGSMZOEHY-UHFFFAOYSA-N
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Description

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a unique combination of functional groups, including an amino group, a naphthalene ring, a sulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step typically involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Amino Group: The amino group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.

    Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs.

Chemical Reactions Analysis

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopenta[d]pyrimidine derivatives, naphthalene-based compounds, and sulfanyl-substituted molecules. These compounds may share some structural features and chemical properties but can differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its combination of these features, which may confer distinct biological activities and synthetic utility.

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C25H23N3OS/c1-16-12-14-18(15-13-16)28-22-11-5-10-21(22)24(27-25(28)29)30-23(26)20-9-4-7-17-6-2-3-8-19(17)20/h2-4,6-9,12-15,23H,5,10-11,26H2,1H3

InChI Key

VRWDWLGSMZOEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N

Origin of Product

United States

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